molecular formula C8H11ClN2 B14846132 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine

2-(4-Chloro-2-methylpyridin-3-YL)ethanamine

Cat. No.: B14846132
M. Wt: 170.64 g/mol
InChI Key: MTZWCUGLHSHNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine typically involves the reaction of 4-chloro-2-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylpyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylpyridin-3-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpiperidin-4-yl)ethanamine: Another amine with a different ring structure.

    2-(3-Pyridinyl)ethanamine: Lacks the chlorine and methyl substitutions on the pyridine ring.

    3-(2-Aminoethyl)pyridine: Similar structure but different substitution pattern.

Uniqueness

2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloro-2-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-7(2-4-10)8(9)3-5-11-6/h3,5H,2,4,10H2,1H3

InChI Key

MTZWCUGLHSHNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1CCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.